Aztreonam disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aztreonam disodium is a synthetic monocyclic beta-lactam antibiotic. It is resistant to beta-lactamases and is used in gram-negative infections, especially of the meninges, bladder, and kidneys. It may cause a superinfection with gram-positive organisms.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Therapeutic Use Aztreonam disodium, the first member of the monobactam class of beta-lactam antibiotics, is characterized by its selective activity against Gram-negative aerobic bacteria, offering a unique spectrum compared to other antibiotics. Its effectiveness spans various Gram-negative infections, including urinary tract, respiratory, and various systemic infections. Clinical trials have documented its efficacy, especially against infections caused by Pseudomonas aeruginosa. Despite its narrow spectrum of activity, aztreonam is viewed as a potential alternative to aminoglycosides or third-generation cephalosporins in treating serious Gram-negative infections, partly due to its minimal impact on indigenous faecal anaerobes and its distinctive antibacterial spectrum (Brogden & Heel, 1986).
Pharmacokinetics and Pharmacodynamics The pharmacokinetic and pharmacodynamic properties of aztreonam have been re-evaluated in the context of increasing global spread of carbapenem resistance in aerobic Gram-negative bacilli. This re-evaluation is particularly crucial given aztreonam's stability to Ambler class B metallo-β-lactamases. Studies have explored aztreonam's pharmacokinetic profile in humans and its pharmacodynamics in both human and pre-clinical studies, shedding light on its interaction with β-lactamase inhibitors and its potential in drug development (Ramsey & MacGowan, 2016).
Use in Pediatric Patients In pediatric settings, aztreonam has been reviewed for its pharmacologic, pharmacokinetic, and toxicologic properties. Early experiences in pediatric patients provide a foundation for certain recommendations regarding its usage. This focus on pediatric patients highlights aztreonam's applicability and adaptability in treating younger demographics (Bosso & Black, 1991).
Clinical Pharmacology Clinical pharmacology studies have documented aztreonam's therapeutic serum and urinary concentrations post-administration, its wide distribution in body fluids and tissues, and its primarily urinary elimination in unchanged form. These findings are essential in understanding aztreonam's effectiveness in treating infections due to susceptible gram-negative organisms and its interaction with other pharmaceuticals (Swabb, 1985).
Use in Cystic Fibrosis Aztreonam has been evaluated for its pharmacology, clinical efficacy, and safety in the context of cystic fibrosis (CF)–related pulmonary disease. Studies examining aztreonam lysine for inhalation (AZLI) have shown its effectiveness in improving respiratory symptoms and pulmonary function in CF patients, particularly those colonized with P. aeruginosa and experiencing moderate to severe pulmonary disease (Pesaturo, Horton & Belliveau, 2012).
Eigenschaften
CAS-Nummer |
80581-86-8 |
---|---|
Produktname |
Aztreonam disodium |
Molekularformel |
C13H15N5Na2O8S2 |
Molekulargewicht |
479.4 g/mol |
IUPAC-Name |
disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C13H17N5O8S2.2Na/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;;/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2/b17-8-;;/t5-,7-;;/m0../s1 |
InChI-Schlüssel |
RXLLPYFOQJTFPY-VIQWXLMZSA-L |
Isomerische SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)/C(=N\OC(C)(C)C(=O)[O-])/C2=CSC(=N2)N.[Na+].[Na+] |
SMILES |
CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)[O-])C2=CSC(=N2)N.[Na+].[Na+] |
Kanonische SMILES |
CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)[O-])C2=CSC(=N2)N.[Na+].[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Azactam disodium, Azthreonam disodium, Aztreonam disodium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.